molecular formula C7H7BrOZn B6317568 Zinc, bromo(4-methoxyphenyl)- CAS No. 82303-13-7

Zinc, bromo(4-methoxyphenyl)-

Cat. No.: B6317568
CAS No.: 82303-13-7
M. Wt: 252.4 g/mol
InChI Key: VOCAKBQWDKHYPP-UHFFFAOYSA-M
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Description

Zinc, bromo(4-methoxyphenyl)- is an organozinc compound with the molecular formula C7H7BrOZn It is a zinc derivative of 4-methoxyphenyl bromide, where the bromine atom is bonded to the zinc atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, bromo(4-methoxyphenyl)- typically involves the reaction of 4-methoxyphenyl bromide with a zinc reagent. One common method is the use of a Grignard reagent, where 4-methoxyphenyl bromide reacts with magnesium to form the Grignard reagent, which is then treated with zinc chloride to yield the desired organozinc compound .

Industrial Production Methods

Industrial production of Zinc, bromo(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Zinc, bromo(4-methoxyphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.

Major Products

The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of the 4-methoxyphenyl group with the aryl group of the boronic acid .

Scientific Research Applications

Zinc, bromo(4-methoxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Zinc, bromo(4-methoxyphenyl)- in chemical reactions involves the transfer of the 4-methoxyphenyl group from the zinc atom to the target molecule. In coupling reactions, the palladium catalyst facilitates the oxidative addition of the organozinc compound, followed by transmetalation and reductive elimination steps to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc, bromo(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence the electronic properties and reactivity of the compound. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the phenyl ring and affect the overall reactivity in substitution and coupling reactions .

Properties

IUPAC Name

bromozinc(1+);methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCAKBQWDKHYPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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